![molecular formula C25H45N3O6S B1442711 N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(prop-2-enoxycarbonylamino)methylsulfanyl]propanoic acid CAS No. 204074-80-6](/img/structure/B1442711.png)
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(prop-2-enoxycarbonylamino)methylsulfanyl]propanoic acid
Übersicht
Beschreibung
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(prop-2-enoxycarbonylamino)methylsulfanyl]propanoic acid is a useful research compound. Its molecular formula is C25H45N3O6S and its molecular weight is 515.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of Boc-Cys(Allocam)-OH DCHA is the cysteine thiol group in peptides and proteins . The compound serves as a protecting group for the cysteine thiol, enabling a vast array of peptide and protein chemistry .
Mode of Action
Boc-Cys(Allocam)-OH DCHA interacts with its targets by protecting the cysteine thiol group during peptide synthesis . This protection facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
Biochemical Pathways
The compound affects the biochemical pathways involved in peptide synthesis and protein science . By protecting the cysteine thiol group, it enables the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins .
Pharmacokinetics
It’s known that the compound can be selectively deprotected under certain conditions , which may influence its bioavailability.
Result of Action
The result of Boc-Cys(Allocam)-OH DCHA’s action is the successful synthesis of complex disulfide-rich peptides and semisynthesis of proteins . This is achieved by protecting the cysteine thiol group during the synthesis process, preventing unwanted reactions and ensuring the correct structure of the final product .
Action Environment
The action of Boc-Cys(Allocam)-OH DCHA can be influenced by environmental factors such as pH . For instance, the rate of reaction with Boc-Cys-OMe varies across different pH levels . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions of the environment in which it is used.
Biochemische Analyse
Biochemical Properties
Boc-Cys(Allocam)-OH DCHA plays a significant role in biochemical reactions, particularly in the protection of cysteine residues during peptide synthesis. The compound interacts with various enzymes and proteins, including those involved in the formation of disulfide bonds. The Alloc group in Boc-Cys(Allocam)-OH DCHA is stable under acidic conditions but can be removed under basic conditions, making it a versatile tool in peptide synthesis . The compound’s interaction with enzymes such as proteases and peptidases ensures the selective modification of cysteine residues, preserving the native structure and function of the target proteins .
Cellular Effects
Boc-Cys(Allocam)-OH DCHA influences various cellular processes by protecting cysteine residues in proteins, thereby preventing unwanted disulfide bond formation. This protection is crucial in maintaining the redox balance within cells and ensuring proper protein folding and function. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through its role in modulating the activity of cysteine-containing proteins . By preventing the oxidation of cysteine residues, Boc-Cys(Allocam)-OH DCHA helps maintain the structural integrity of proteins involved in critical cellular functions .
Molecular Mechanism
The molecular mechanism of Boc-Cys(Allocam)-OH DCHA involves the protection of cysteine residues through the formation of a stable carbamate linkage. This linkage prevents the thiol group of cysteine from participating in unwanted reactions, such as disulfide bond formation. The Alloc group can be selectively removed under basic conditions, allowing for the controlled deprotection of cysteine residues . This selective protection and deprotection mechanism enable precise modifications of proteins and peptides, facilitating various biochemical studies and therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, Boc-Cys(Allocam)-OH DCHA exhibits stability under acidic conditions but undergoes degradation under basic conditions. The temporal effects of this compound include its gradual deprotection over time when exposed to basic environments . This controlled degradation allows researchers to manipulate the timing of cysteine residue exposure, enabling precise studies on protein folding, function, and interactions . Long-term effects on cellular function have been observed in in vitro and in vivo studies, highlighting the compound’s utility in biochemical research .
Dosage Effects in Animal Models
The effects of Boc-Cys(Allocam)-OH DCHA vary with different dosages in animal models. At lower dosages, the compound effectively protects cysteine residues without causing significant adverse effects . At higher dosages, toxic effects may be observed, including disruptions in cellular redox balance and protein function . Threshold effects have been identified, indicating the optimal dosage range for achieving desired biochemical modifications without inducing toxicity .
Metabolic Pathways
Boc-Cys(Allocam)-OH DCHA is involved in metabolic pathways related to cysteine modification and protection. The compound interacts with enzymes such as proteases and peptidases, facilitating the selective modification of cysteine residues . These interactions influence metabolic flux and metabolite levels, contributing to the overall regulation of cellular metabolism . The compound’s role in modulating cysteine-containing proteins underscores its importance in maintaining cellular homeostasis .
Transport and Distribution
Within cells and tissues, Boc-Cys(Allocam)-OH DCHA is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the compound’s localization to specific cellular compartments where cysteine protection is required . The compound’s distribution is influenced by its chemical properties, including its stability and solubility in different environments . This targeted transport and distribution enable precise biochemical modifications in specific cellular contexts .
Subcellular Localization
Boc-Cys(Allocam)-OH DCHA exhibits subcellular localization patterns that are influenced by its chemical structure and interactions with cellular components. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it ensures the protection of cysteine residues in the appropriate cellular contexts . The compound’s ability to modulate protein function through selective cysteine protection highlights its significance in biochemical research .
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(prop-2-enoxycarbonylamino)methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O6S.C12H23N/c1-5-6-20-11(18)14-8-22-7-9(10(16)17)15-12(19)21-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVQVUCGQPIZKU-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1442629.png)
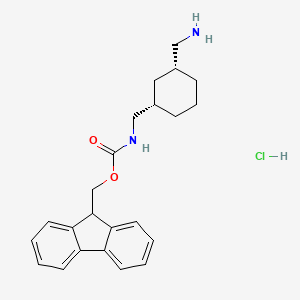
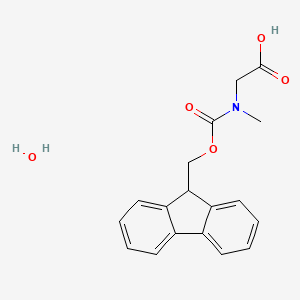
![1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442635.png)

![([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride](/img/structure/B1442638.png)
![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B1442639.png)
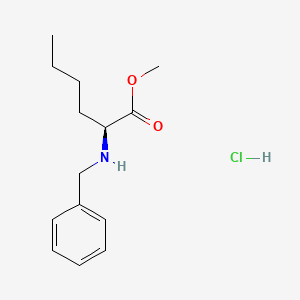
![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B1442643.png)
![[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine dihydrochloride](/img/structure/B1442645.png)
![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/structure/B1442647.png)
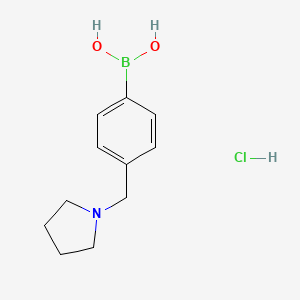
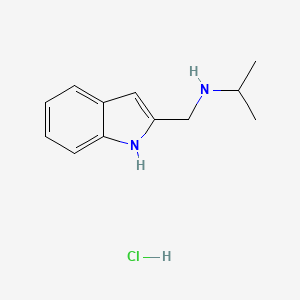
-amine dihydrochloride](/img/structure/B1442651.png)
